REACTION_SMILES
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[CH3:1][c:2]1[s:3][c:4]([CH:8]=[O:9])[c:5]([CH3:7])[n:6]1.[CH3:34][S:35]([CH3:36])=[O:37].[OH2:33].[c:10]1([P:11]([c:12]2[cH:13][cH:14][cH:15][cH:16][cH:21]2)(=[CH:17][C:18]([CH3:19])=[O:20])[c:22]2[cH:23][cH:24][cH:25][cH:26][cH:27]2)[cH:28][cH:29][cH:30][cH:31][cH:32]1>>[CH3:1][c:2]1[s:3][c:4]([CH:8]=[CH:17][C:18]([CH3:19])=[O:20])[c:5]([CH3:7])[n:6]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cc1nc(C)c(C=O)s1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CS(C)=O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(=O)C=P(c1ccccc1)(c1ccccc1)c1ccccc1
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Name
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Type
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product
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Smiles
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CC(=O)C=Cc1sc(C)nc1C
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |